molecular formula C22H25F2N3O2 B2637874 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922115-42-2

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2637874
CAS No.: 922115-42-2
M. Wt: 401.458
InChI Key: FOHIFFWJQFBBDG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 3,4-difluorinated aromatic ring linked to a morpholinoethylamine side chain and a 1-methylindolin-5-yl group.

Properties

IUPAC Name

3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-25-22(28)17-2-4-18(23)19(24)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHIFFWJQFBBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:

  • Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

  • Introduction of the Morpholine Ring: : The next step involves the introduction of the morpholine ring. This can be done by reacting the indoline intermediate with a suitable morpholine derivative under nucleophilic substitution conditions.

  • Formation of the Benzamide Core: : The final step involves the coupling of the difluorobenzoyl chloride with the indoline-morpholine intermediate. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indoline moiety to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially leading to the formation of amines.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the difluoro groups.

Major Products

    Oxidation: N-oxide derivatives of the indoline moiety.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Substituted benzamides where the difluoro groups are replaced by nucleophiles.

Scientific Research Applications

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.

    Biology: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the indoline and morpholine rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological targets. The difluoro groups may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related benzamide derivatives are critical for comparative analysis:

Compound Name Key Substituents/Features Reference
3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide - 3,4-Difluorobenzamide
- Morpholinoethylamine side chain
- 1-Methylindolin-5-yl
Target
2,4-Dichloro-N-(2-morpholinoethyl)benzamide - 2,4-Dichlorobenzamide
- Morpholinoethylamine side chain
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)... - Triazine core with dual morpholino groups
- Urea linker
- Methylbenzamide
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridi... - Thioether linkage
- Thiazole/trifluoromethylpyridine substituents

Key Observations:

  • Fluorine vs.
  • Morpholinoethylamine Side Chain: Common to both the target compound and 2,4-dichloro-N-(2-morpholinoethyl)benzamide, this group likely improves solubility and bioavailability due to the morpholine ring’s polarity .
  • Indoline vs. Triazine/Thiazole Cores : The 1-methylindolin-5-yl group in the target compound introduces a rigid, planar heterocyclic system, contrasting with the triazine () or thiazole () cores in other analogs. This structural divergence may influence target selectivity (e.g., kinase vs. protease inhibition) .

Physicochemical Properties

  • Fluorine Effects : The 3,4-difluoro substitution reduces electron density on the benzamide ring, possibly altering π-π stacking interactions in biological systems .

Biological Activity

3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H19F2N3O\text{C}_{17}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}

It possesses two fluorine atoms, an indoline moiety, and a morpholinoethyl group, which may contribute to its unique biological activities.

Research indicates that this compound acts primarily as a selective inhibitor of certain enzymes involved in metabolic pathways. Its interaction with target proteins can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

Preliminary studies suggest that this compound inhibits enzymes such as tyrosinase , which plays a crucial role in melanin production. Inhibition of this enzyme can have implications for treating hyperpigmentation disorders .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)15Induction of apoptosis via mitochondrial pathway
B16F10 (melanoma)10Inhibition of tyrosinase activity
A549 (lung cancer)20Cell cycle arrest at G1 phase

These findings indicate that the compound may be effective in targeting multiple cancer types through different mechanisms.

Antimicrobial Activity

Additionally, the compound has shown promise as an antimicrobial agent . Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Case Studies

  • Melanin Production Inhibition : A study involving B16F10 cells demonstrated that treatment with the compound led to a significant reduction in melanin synthesis, attributed to its inhibitory effects on tyrosinase . This positions it as a candidate for cosmetic applications aimed at reducing skin pigmentation.
  • Cytotoxicity in Cancer Cells : A comprehensive analysis of various cancer cell lines revealed that the compound induced cytotoxicity through apoptosis. The study highlighted the importance of further investigations into its mechanism at the molecular level .

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